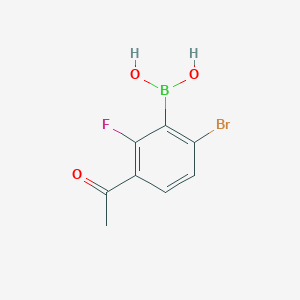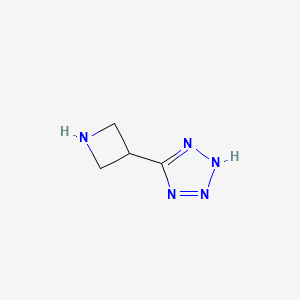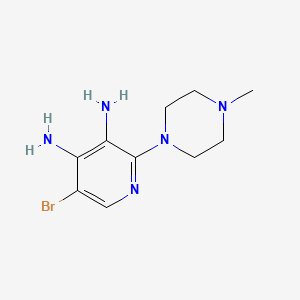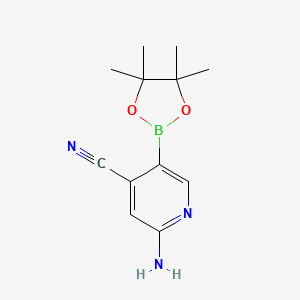
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile
Vue d'ensemble
Description
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile (TDIN) is an organic compound that is widely used in scientific research. TDIN is a derivative of isonicotinonitrile, an organic compound that is used as a starting material for synthesizing various other compounds. TDIN has been studied for its potential applications in various fields, including biochemistry and physiology.
Applications De Recherche Scientifique
Crystal Structure and Conformation Analysis
Compounds containing the 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile structure have been studied for their molecular structures using techniques like X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry. The conformation and crystallographic analyses of these compounds provide insights into their physical and chemical properties. Notably, density functional theory (DFT) has been used to calculate molecular structures, which are then compared with values obtained from X-ray diffraction, revealing a consistency between the theoretical and experimental structures. These studies offer a deeper understanding of the physicochemical properties of such compounds (Huang et al., 2021).
Synthesis and Structural Characterization
The synthesis process of related compounds involves a series of reactions leading to boric acid ester intermediates. Advanced spectroscopic methods are employed for their structural characterization. The crystal structures of these compounds, determined through X-ray diffraction, are further optimized using DFT calculations. This process helps in understanding the stability and reactivity of these compounds in various conditions (Wu et al., 2021).
Application in Prochelators for Cytoprotection
One significant application in the medical field involves the use of boronate-containing compounds as prochelators. These prochelators are designed to respond to specific stimuli (like hydrogen peroxide) to release active chelating agents. They have shown potential in sequestering metal ions, such as iron, thereby inhibiting iron-catalyzed oxidative damage. This is particularly beneficial in conditions of oxidative stress in cells, highlighting their potential in therapeutic applications (Wang & Franz, 2018).
Antifungal and Antibacterial Properties
Another area of application for these compounds is in their antifungal and antibacterial properties. Novel compounds synthesized from reactions involving similar structures have shown significant activity against fungi like Aspergillus niger and Aspergillus flavus, as well as moderate activity against bacteria such as Bacillus cereus. This suggests a potential for these compounds in the development of new antimicrobial agents (Irving et al., 2003).
Potential in Organic Electronics and Sensing
Additionally, these compounds have been explored for their utility in organic electronics, especially in the synthesis of semiconducting polymers and fluorescent probes. Their unique electronic properties make them suitable for applications in light-emitting devices and sensors, particularly for the detection of hydrogen peroxide, a key compound in various industrial and biological processes (Fu et al., 2016).
Propriétés
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-16-10(15)5-8(9)6-14/h5,7H,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFHCZIKOMNCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732209 | |
| Record name | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile | |
CAS RN |
944401-73-4 | |
| Record name | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
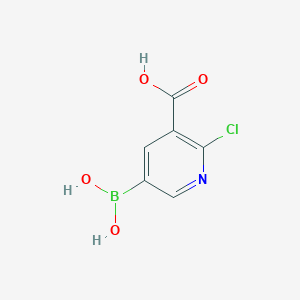
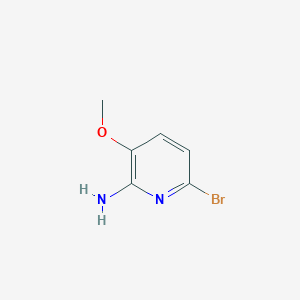

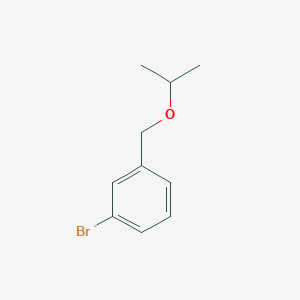

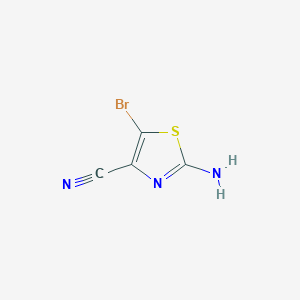
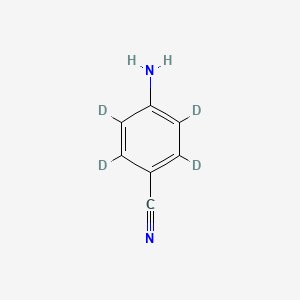
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
